molecular formula C10H7BrClN B2628879 8-Bromo-2-chloro-3-methylquinoline CAS No. 1342464-75-8

8-Bromo-2-chloro-3-methylquinoline

Cat. No. B2628879
M. Wt: 256.53
InChI Key: RGZHHBXTNGGWBT-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-3-methylquinoline is a type of quinoline, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H7BrClN .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of 8-Bromo-2-chloro-3-methylquinoline is 256.53 . The structure contains a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

8-Bromo-2-chloro-3-methylquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 299.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

8-Bromo-2-chloro-3-methylquinoline is a compound of interest in various chemical syntheses and applications. One notable study involves the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which is closely related to the targeted compound. This study highlights the synthesis process involving condensation and cyclization steps, emphasizing the compound's utility in preparing materials for infectious disease research. The findings rectify some claims in the chemistry, leading to an optimized three-step preparation of the compound with significant yield, demonstrating its potential in synthetic chemistry and medicinal research (Wlodarczyk et al., 2011).

Antimicrobial Potentials

The antimicrobial properties of quinoline derivatives are significant for developing new pharmaceuticals. A study on Citrullus colocynthis fruits and 4-methylquinoline analogues, including 8-Bromo-2-chloro-3-methylquinoline, showcases their potential as natural preservatives against foodborne bacteria. This research suggests these compounds could serve as bases for eco-friendly food supplemental agents and pharmaceuticals, indicating the broader applications of 8-Bromo-2-chloro-3-methylquinoline and its derivatives in food safety and preservation (Kim et al., 2014).

Metal Complexation and Structural Studies

Transition metal halide salts of quinolinium derivatives demonstrate the compound's ability to form complexes with metals, which is crucial for materials science and catalysis research. The structural analysis of these complexes provides insights into their potential applications in electronic materials and as catalysts in various chemical reactions. The study of these complexes highlights the versatility of quinoline derivatives in forming structurally diverse and functionally significant materials (Edwards et al., 2011).

Photochromic and Electrochemical Properties

The photochromic behaviors of quinoline derivatives, such as the formation of fluorescent complexes with metal ions, are of interest in the development of new materials for optoelectronics and sensing applications. These compounds exhibit unique properties that make them suitable for creating sensors and switches at the molecular level. The research into their photochromic and fluorescent behaviors opens avenues for designing advanced materials for technological applications (Voloshin et al., 2004).

Antiplasmodial Activity

The antiplasmodial activity of halogenated quinolones indicates the potential of 8-Bromo-2-chloro-3-methylquinoline in antimalarial drug development. The synthesis and evaluation of novel quinolones for their activity against Plasmodium falciparum showcase the therapeutic potential of these compounds. The study presents a promising avenue for the development of new antimalarial agents, highlighting the importance of quinoline derivatives in medicinal chemistry (Vandekerckhove et al., 2014).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Bromo-2-chloro-3-methylquinoline could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

8-bromo-2-chloro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZHHBXTNGGWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-3-methylquinoline

Synthesis routes and methods

Procedure details

nBuLi (1.86 M in hexanes; 6.10 mL, 11.34 mmol) was added to a solution of diisopropylamine (1.600 mL, 11.34 mmol) in THF (20 mL) at 78° C., and the resulting solution was warmed to 0° C., stirred for 5 min, then cooled to 78° C. After 5 min, a solution of 8-bromo-2-chloroquinoline (Biofine International, Vancouver, BC; 2.5 g, 10.31 mmol) in THF (20.0 mL) was added (dropwise over 10 min) The resulting solution was stirred at 78° C. for 50 min and added (dropwise over 10 min) to a solution of MeI (1.925 mL, 30.9 mmol) in THF (20.0 mL) at 78° C. The resulting solution was stirred at 78° C. for 1 h. The mixture was then transferred to an ice bath, and water (1 mL) was added. The resulting mixture was warmed to RT and concentrated onto silica gel. Chromatographic purification (silica gel, 0-25% EtOAc/hexanes) furnished 8-bromo-2-chloro-3-methylquinoline (104b; 1.73 g, 6.74 mmol, 65% yield) as a light-yellow solid (64% pure), which was used without further purification in the subsequent step: m/z (ESI, +ve) 255.9 (M+H)+.
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.925 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

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